Cas no 131052-82-9 (4-(aminomethyl)-1H-pyridin-2-one)

4-(Aminomethyl)-1H-pyridin-2-one is a heterocyclic organic compound featuring both an aminomethyl substituent and a pyridinone core. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The presence of the aminomethyl group enhances reactivity, enabling facile derivatization for the development of biologically active molecules. Its pyridin-2-one moiety contributes to hydrogen-bonding interactions, making it valuable in drug design for targeting enzymes or receptors. The compound's stability and solubility in common organic solvents further facilitate its use in multi-step synthetic routes. Its balanced physicochemical properties make it a practical intermediate for medicinal chemistry and material science applications.
4-(aminomethyl)-1H-pyridin-2-one structure
131052-82-9 structure
Product Name:4-(aminomethyl)-1H-pyridin-2-one
CAS No:131052-82-9
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD22415181
CID:856074
PubChem ID:15079301
Update Time:2025-10-29

4-(aminomethyl)-1H-pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)pyridin-2(1H)-one
    • 2(1H)-Pyridinone,4-(aminomethyl)-(9CI)
    • 4-(aminomethyl)-1H-pyridin-2-one
    • 4-(aminomethyl)-2(1H)-Pyridinone
    • 4-(AMINOMETHYL)PYRIDIN-2-OL
    • 2(1H)-Pyridinone, 4-(aminomethyl)-
    • 4-(aminomethyl)-1,2-dihydropyridin-2-one
    • DB-348776
    • DTXSID40567920
    • BS-13077
    • SY098801
    • 131052-82-9
    • SCHEMBL2595424
    • EN300-145561
    • SB10533
    • MFCD22415181
    • SCHEMBL9253968
    • PB31062
    • AKOS016005808
    • CS-0051194
    • CHEMBL4559667
    • AKOS009345590
    • ZYOSFZHXYZSRMA-UHFFFAOYSA-N
    • MFCD06213657
    • MDL: MFCD22415181
    • Inchi: 1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9)
    • InChI Key: ZYOSFZHXYZSRMA-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C=CN1)CN

Computed Properties

  • Exact Mass: 124.06400
  • Monoisotopic Mass: 124.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 59.14000
  • LogP: 0.94620

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4-(aminomethyl)-1H-pyridin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:131052-82-9)4-(aminomethyl)-1H-pyridin-2-one
Order Number:A888600
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:25
Price ($):2100.0
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4-(aminomethyl)-1H-pyridin-2-one Related Literature

Additional information on 4-(aminomethyl)-1H-pyridin-2-one

Comprehensive Overview of 4-(Aminomethyl)-1H-pyridin-2-one (CAS No. 131052-82-9): Properties, Applications, and Research Insights

4-(Aminomethyl)-1H-pyridin-2-one (CAS No. 131052-82-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This heterocyclic molecule, characterized by a pyridin-2-one core and an aminomethyl functional group, serves as a versatile building block in drug discovery and material science. Its molecular formula, C6H8N2O, and moderate polarity make it soluble in common organic solvents, facilitating its use in synthetic applications.

Recent studies highlight the compound's role in designing enzyme inhibitors and receptor modulators, particularly in neurodegenerative disease research. The aminomethyl moiety allows for facile derivatization, enabling the creation of libraries for high-throughput screening. Researchers are increasingly exploring its potential in kinase-targeted therapies, a hot topic in oncology drug development. Computational chemistry models suggest that the pyridin-2-one scaffold exhibits favorable binding affinity with certain protein targets, making it a promising candidate for fragment-based drug design.

From a synthetic chemistry perspective, 4-(Aminomethyl)-1H-pyridin-2-one can be prepared via microwave-assisted synthesis or traditional condensation reactions, with yields optimized through modern flow chemistry techniques. Its stability under physiological pH conditions has been validated in recent ADMET studies, addressing a common query among medicinal chemists regarding its pharmacokinetic properties. The compound's logP value (predicted ~0.8) indicates balanced lipophilicity, a critical parameter for blood-brain barrier penetration in CNS drug candidates.

In material science applications, this compound has shown promise as a ligand precursor for metal-organic frameworks (MOFs), with its nitrogen-rich structure enabling coordination with transition metals. This aligns with current trends in sustainable catalysis and green chemistry, where researchers seek eco-friendly alternatives to traditional catalysts. The thermal stability of derivatives (decomposition >250°C) makes them suitable for high-temperature polymer applications, another area of growing industrial interest.

Analytical characterization of CAS No. 131052-82-9 typically involves LC-MS for purity assessment and NMR spectroscopy for structural confirmation. Recent advancements in cryo-EM have enabled visualization of its interactions with biological targets at near-atomic resolution. Safety evaluations confirm it as non-mutagenic in standard Ames tests, though proper laboratory handling protocols should always be followed, as with all fine chemicals.

The commercial availability of 4-(Aminomethyl)-1H-pyridin-2-one through major chemical suppliers has expanded its accessibility for academic and industrial researchers. Current market analysis indicates rising demand, particularly from biotech startups focusing on precision medicine applications. Patent landscapes reveal increasing filings incorporating this scaffold, especially in combination with PROTAC technology for targeted protein degradation.

Future research directions may explore its utility in RNA-targeting small molecules, an emerging frontier in drug discovery. The compound's potential in photopharmacology (light-activated drugs) is also being investigated, given its UV-visible absorption characteristics. As synthetic methodologies advance, particularly in electrochemical synthesis, production scalability challenges are expected to diminish, further broadening its applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:131052-82-9)4-(aminomethyl)-1H-pyridin-2-one
A888600
Purity:99%
Quantity:5g
Price ($):2100.0
Email